1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16402625
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -](/images/structure/VC16402625.png)
Specification
Molecular Formula | C11H17ClFN5 |
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Molecular Weight | 273.74 g/mol |
IUPAC Name | 1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H16FN5.ClH/c1-16-9-10(7-15-16)6-13-8-11-2-4-14-17(11)5-3-12;/h2,4,7,9,13H,3,5-6,8H2,1H3;1H |
Standard InChI Key | XWOGVFFWNGTJFO-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)CNCC2=CC=NN2CCF.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, reflects its dual pyrazole architecture. Key structural features include:
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A 1H-pyrazole-5-yl ring substituted with a 2-fluoroethyl group.
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A 1H-pyrazole-4-ylmethyl moiety linked via a methanamine bridge.
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Methyl and fluoroethyl groups enhancing lipophilicity and metabolic stability.
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆FN₅ | |
Molecular Weight | 237.28 g/mol | |
CAS Registry Number | 1856061-80-7 | |
SMILES Notation | CN1C=C(C=N1)CNCC2=CC=NN2CCF | |
XLogP3 (Partition Coefficient) | 1.2 (predicted) |
Structural Analysis
X-ray crystallography and NMR studies of related pyrazole derivatives reveal planar pyrazole rings with substituents influencing electronic distribution. The fluoroethyl group introduces electron-withdrawing effects, while the methyl group on the second pyrazole enhances steric bulk.
Synthesis and Manufacturing
Reaction Pathways
Synthesis involves three primary stages:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions.
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Fluoroethyl Substitution: Nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of bases like NaH.
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Methanamine Coupling: Alkylation of the pyrazole-4-ylmethyl group with methylamine derivatives.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Solvent | Reference |
---|---|---|---|---|
1 | Hydrazine hydrate, ethanol, reflux | 65% | Ethanol | |
2 | 2-Fluoroethyl bromide, NaH, DMF, 60°C | 72% | DMF | |
3 | Methylamine, K₂CO₃, THF, room temperature | 58% | THF |
Industrial Considerations
Scalable production employs continuous flow systems to optimize temperature control and purity. Automated reactors reduce human error, while HPLC ensures >95% purity for pharmaceutical-grade material.
Chemical and Physical Properties
Stability and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).
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Stability: Sensitive to oxidative degradation; stable under inert gas up to 150°C.
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Reactivity: Undergoes electrophilic substitution at the pyrazole C-3 position and nucleophilic attacks on the fluoroethyl group.
Table 3: Physicochemical Properties
Property | Value | Method |
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Melting Point | 162–165°C (decomposes) | DSC |
LogP | 1.8 | Computational |
pKa | 4.2 (pyrazole N-H) | Potentiometric |
Research Gaps and Future Directions
Unanswered Questions
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Target Identification: Specific enzymes or receptors modulated by this compound remain uncharacterized.
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Toxicity Profile: No in vivo data exist on organ toxicity or metabolic pathways.
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Structure-Activity Relationships (SAR): Impact of fluoroethyl vs. other halogenated substituents is unclear.
Recommended Studies
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High-Throughput Screening: Against kinase or protease libraries to identify targets.
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Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies in rodent models.
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Analog Synthesis: Exploring substitutions at the pyrazole C-3 and methanamine positions.
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